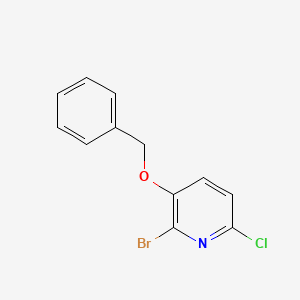
4-(3-isopropyl-1H-pyrazol-4-yl)-2-methylsulfanyl-pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-isopropyl-1H-pyrazol-4-yl)-2-methylsulfanyl-pyrimidine is a chemical compound that features a pyrazole ring substituted with an isopropyl group and a pyrimidine ring substituted with a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-isopropyl-1H-pyrazol-4-yl)-2-methylsulfanyl-pyrimidine typically involves the following steps:
Formation of the Pyrazole Ring:
Formation of the Pyrimidine Ring:
Coupling of the Rings: The final step involves coupling the pyrazole and pyrimidine rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
化学反応の分析
Types of Reactions
4-(3-isopropyl-1H-pyrazol-4-yl)-2-methylsulfanyl-pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrazole ring can be reduced under certain conditions.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and aryl halides.
Major Products
Oxidation: Oxidation of the methylsulfanyl group can yield sulfoxides or sulfones.
Reduction: Reduction of the pyrazole ring can yield dihydropyrazoles.
Substitution: Substitution of the isopropyl group can yield various alkyl or aryl derivatives.
科学的研究の応用
4-(3-isopropyl-1H-pyrazol-4-yl)-2-methylsulfanyl-pyrimidine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving pyrazole and pyrimidine derivatives.
Industry: It can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 4-(3-isopropyl-1H-pyrazol-4-yl)-2-methylsulfanyl-pyrimidine involves its interaction with specific molecular targets and pathways. The pyrazole and pyrimidine rings can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
類似化合物との比較
4-(3-isopropyl-1H-pyrazol-4-yl)-2-methylsulfanyl-pyrimidine can be compared with other similar compounds, such as:
1-(1-ethyl-3-isopropyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine: This compound features a similar pyrazole ring but with different substituents.
4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine: This compound features a similar pyrimidine ring but with different substituents.
The uniqueness of this compound lies in its specific combination of substituents, which can confer unique properties and applications compared to other similar compounds.
特性
分子式 |
C11H14N4S |
|---|---|
分子量 |
234.32 g/mol |
IUPAC名 |
2-methylsulfanyl-4-(5-propan-2-yl-1H-pyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C11H14N4S/c1-7(2)10-8(6-13-15-10)9-4-5-12-11(14-9)16-3/h4-7H,1-3H3,(H,13,15) |
InChIキー |
RBFYQYDOTWUWSN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=NN1)C2=NC(=NC=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



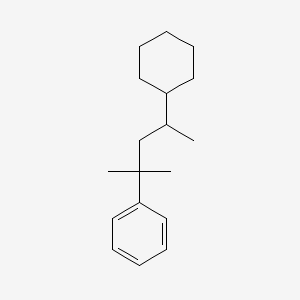
![9,10-Anthracenedione, 2-acetyl-1-amino-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13939885.png)
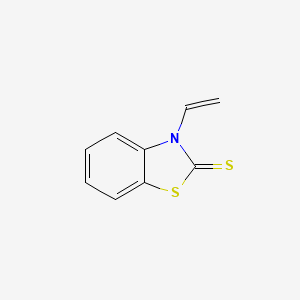
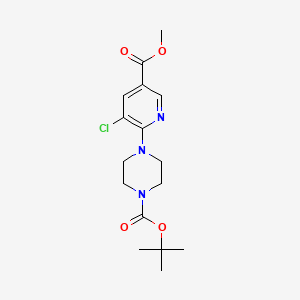
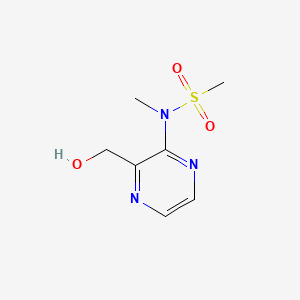
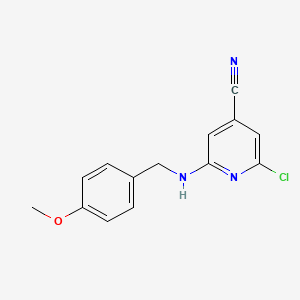
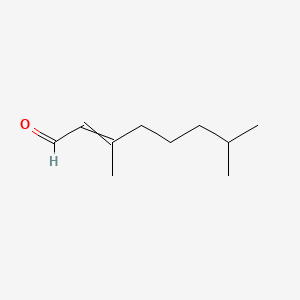
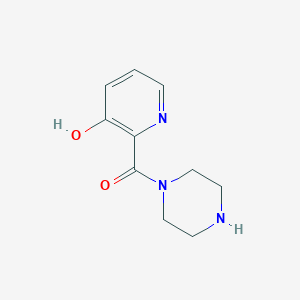
![Ethyl 2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B13939928.png)
![3-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B13939937.png)
